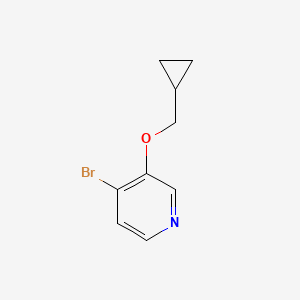

4-Bromo-3-(cyclopropylmethoxy)pyridine

Description

4-Bromo-3-(cyclopropylmethoxy)pyridine is a brominated pyridine derivative featuring a cyclopropylmethoxy substituent at the 3-position and a bromine atom at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties. The cyclopropylmethoxy group introduces both lipophilicity and conformational rigidity, which can influence binding interactions in drug design. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name |

4-bromo-3-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-4-11-5-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUQXYXNUGDDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282987 | |

| Record name | 4-Bromo-3-(cyclopropylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610521-11-3 | |

| Record name | 4-Bromo-3-(cyclopropylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610521-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(cyclopropylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopropylmethoxy)pyridine typically involves the bromination of 3-(cyclopropylmethoxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclopropylmethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol are typical.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-Bromo-3-(cyclopropylmethoxy)pyridine has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopropylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethoxy group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-3-cyclopropylpyridine (CAS not specified)

- Structure : Cyclopropyl group directly attached to the pyridine ring at position 3.

- Key Differences : Lacks the methoxy linker present in 4-Bromo-3-(cyclopropylmethoxy)pyridine, reducing steric bulk and altering electronic effects.

- Applications : Likely used as a simpler analog in structure-activity relationship (SAR) studies to evaluate the necessity of the methoxy spacer .

4-Bromo-2-cyclopropylpyridine (CAS 1086381-28-3)

- Structure : Cyclopropyl group at position 2 instead of 3.

- Molecular Formula: C₈H₈BrN (MW: 198.06 g/mol) vs. C₉H₁₀BrNO (estimated MW: 228.09 g/mol for the target compound).

- Impact : Positional isomerism affects electronic distribution; bromine at position 4 may enhance electrophilic aromatic substitution reactivity compared to bromine at position 2 .

4-Bromo-3-(methoxymethoxy)pyridine (CAS 210300-14-4)

- Structure : Methoxymethoxy group (-OCH₂OCH₃) at position 3.

- Molecular Formula: C₇H₈BrNO₂ (MW: 218.05 g/mol).

- This compound may serve as a synthetic intermediate for deprotection to generate hydroxylated analogs .

4-Bromo-3-hydroxypyridine

- Structure : Hydroxyl group (-OH) at position 3.

- Molecular Formula: C₅H₄BrNO (MW: 174.00 g/mol).

- Key Differences : The hydroxyl group enables hydrogen bonding but limits stability under acidic or basic conditions. This compound is often used as a precursor for etherification or esterification reactions .

4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS not specified)

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₀BrNO* | 228.09 (estimated) | Not explicitly provided | 3-(cyclopropylmethoxy) | Drug discovery, cross-coupling reactions |

| 4-Bromo-3-cyclopropylpyridine | C₈H₈BrN | 198.06 | Not provided | 3-cyclopropyl | SAR studies |

| 4-Bromo-2-cyclopropylpyridine | C₈H₈BrN | 198.06 | 1086381-28-3 | 2-cyclopropyl | Electronic effect studies |

| 4-Bromo-3-(methoxymethoxy)pyridine | C₇H₈BrNO₂ | 218.05 | 210300-14-4 | 3-(methoxymethoxy) | Synthetic intermediate |

| 4-Bromo-3-hydroxypyridine | C₅H₄BrNO | 174.00 | Not provided | 3-hydroxyl | Precursor for functionalization |

| 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | C₇H₄BrF₃N₂ | 253.02 | Not provided | 3-(trifluoromethyl), fused pyrazole | Kinase inhibitor development |

*Estimated based on analogous structures.

Biological Activity

4-Bromo-3-(cyclopropylmethoxy)pyridine is a chemical compound notable for its unique structure, which includes a bromine atom and a cyclopropylmethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12BrN

- Molecular Weight : 227.11 g/mol

- Structure : The presence of the cyclopropylmethoxy group is significant for its reactivity and interaction with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Phosphodiesterase Inhibition : It has been suggested that this compound may act as a phosphodiesterase (PDE) inhibitor, which can lead to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for the modulation of various physiological processes, including inflammation and neurotransmission .

- Neuropharmacological Effects : Research indicates that compounds with similar structures can influence neurological functions by modulating signaling pathways related to mood regulation and cognitive function .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

- In vitro Studies : Initial studies have shown that this compound can inhibit specific enzymes associated with inflammatory responses. For instance, it may demonstrate inhibitory effects on PDE4, which is linked to neuropsychiatric disorders such as depression and anxiety .

- In vivo Studies : Animal models have been used to assess the pharmacological effects of this compound. For example, behavioral tests in mice have indicated potential antidepressant-like effects, suggesting that it may reduce anxiety-related behaviors .

Research Findings and Case Studies

Several studies have documented the synthesis and evaluation of this compound:

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity due to the cyclopropyl group may enhance its absorption through biological membranes.

- Metabolism : Preliminary data suggest that metabolic pathways may involve oxidation processes typical of halogenated compounds.

- Toxicity : Current literature lacks extensive toxicity data; however, structural analogs indicate a need for careful evaluation in preclinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.